

# Physicochemical Properties of PF-1163B: A Technical Guide

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## Compound of Interest

Compound Name: PF-1163B

Cat. No.: B15563497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **PF-1163B**, an antifungal antibiotic isolated from *Penicillium* sp. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, biological activity, and the experimental methodologies used for its characterization.

## Core Physicochemical Data

**PF-1163B** is a depsipeptide antifungal agent with a unique 13-membered macrocyclic structure.<sup>[1][2]</sup> Its key physicochemical properties have been determined through various analytical techniques and are summarized below for ease of reference.

## Table 1: General Physicochemical Properties of PF-1163B

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>43</sub> NO <sub>5</sub>	[3][4]
Molecular Weight	461.63 g/mol	[3][4]
CAS Number	258871-60-2	[3][4]
Appearance	An oil	[4]
Purity	≥95%	[4]
Origin	Isolated from Penicillium sp.	[1][2][4]

**Table 2: Solubility and Stability of PF-1163B**

Property	Details	Reference
Solubility	Soluble in Acetonitrile	[4]
Storage Temperature	-20°C	[4]
Stability	≥ 4 years at recommended storage conditions	[4]

## Structural Elucidation and Chemical Identity

The chemical structure of **PF-1163B** was elucidated through a combination of spectroscopic analyses and X-ray crystallography of its de-2-hydroxyethyl derivative.[1] It is characterized as a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1][2] **PF-1163B** is the hydroxylated form of a related compound, PF-1163A.[4]

- Formal Name: 3S-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10R-dimethyl-13R-pentyl-1-oxa-4-azacyclotridecane-2,5-dione[4]
- SMILES: O=C(N(C)[C@H]1CC2=CC=C(OCCO)C=C2)CCCC--INVALID-LINK--CC--INVALID-LINK--OC1=O[4]
- InChI Key: PCRJJAXIHTZHNU-SDUSCBPUSA-N[4]

## Biological Activity and Mechanism of Action

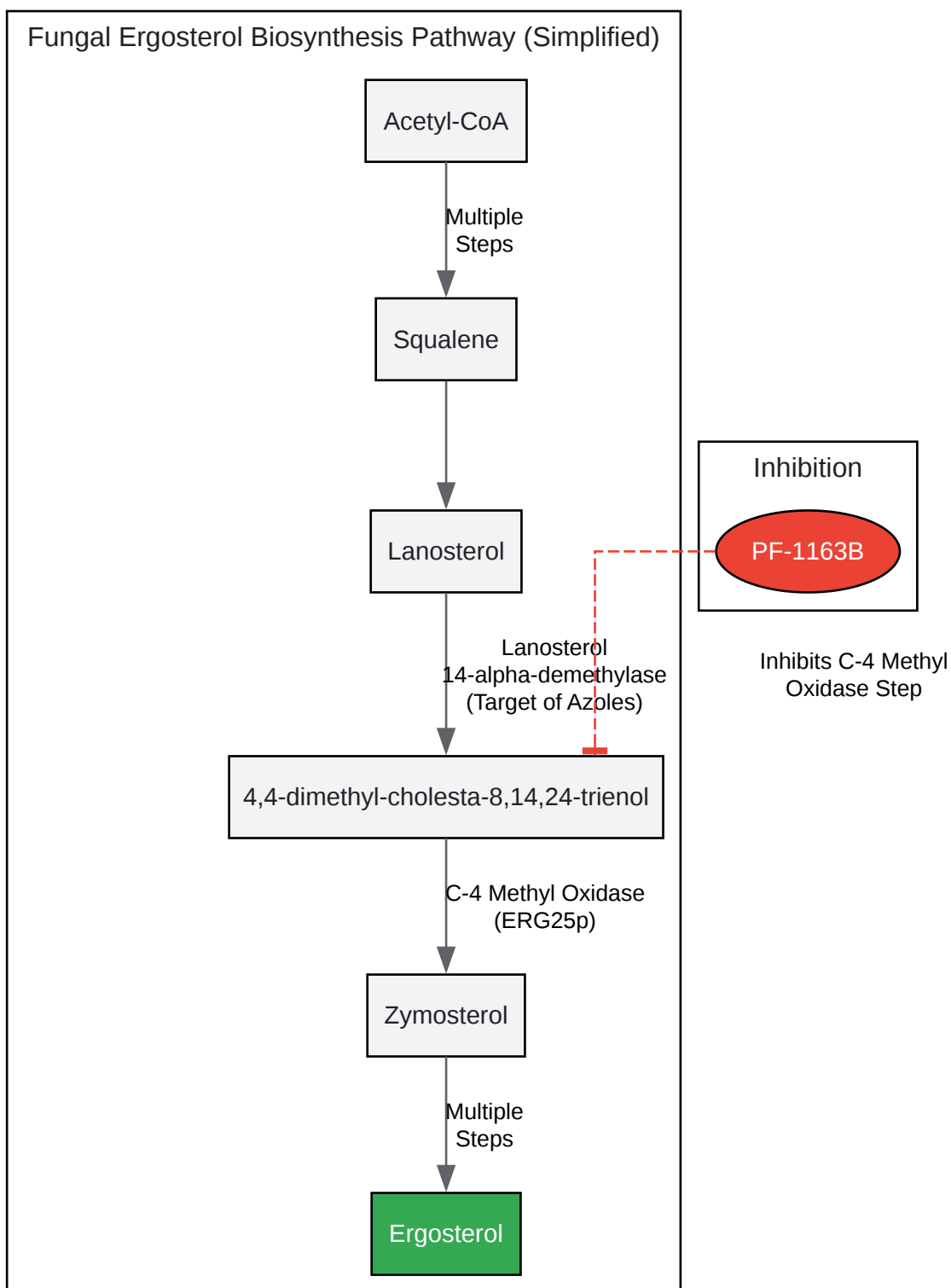
**PF-1163B** exhibits potent antifungal activity, particularly against *Candida albicans*. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

**Table 3: Antifungal Activity of PF-1163B**

Parameter	Value	Target Organism	Reference
IC <sub>50</sub> (Ergosterol Synthesis)	34 ng/mL	<i>Candida albicans</i>	[4]
MIC (Minimum Inhibitory Concentration)	32 µg/mL	<i>Candida albicans</i>	[4]

Notably, **PF-1163B** acts synergistically with fluconazole, reducing the growth of azole-resistant *C. albicans* strains at significantly lower concentrations.[4] This suggests a potential role in combination therapies for resistant fungal infections. Unlike its potent effect on fungi, it does not show significant activity against other organisms like *A. fumigatus* or human HepG2 cells.[4]

The mechanism of action for the related compound, PF-1163A, has been identified as the inhibition of ERG25p, a C-4 methyl oxidase in the ergosterol biosynthetic pathway.[5] Given the structural similarity, it is highly probable that **PF-1163B** targets the same or a closely related step in this pathway.



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Caption: Simplified fungal ergosterol biosynthesis pathway indicating the inhibition point of **PF-1163B**.

## Experimental Protocols

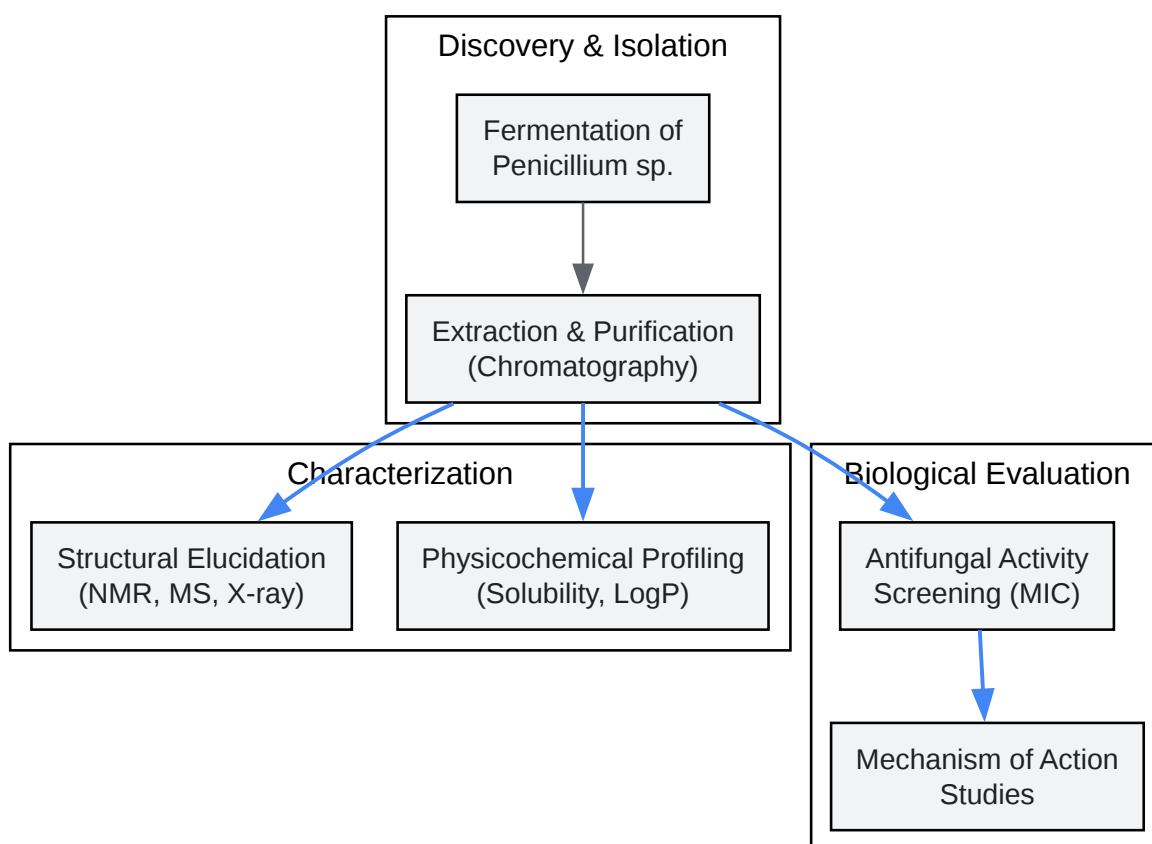
The characterization of a novel natural product like **PF-1163B** involves a systematic workflow. The methodologies described below are standard approaches in the field of natural product chemistry and drug discovery.

### General Experimental Workflow

The discovery and characterization process typically follows these steps:

- **Fermentation and Isolation:** The producing organism, *Penicillium* sp., is cultured in a suitable medium. The active compounds, PF-1163A and B, are then isolated from the fermentation broth using techniques like ethyl acetate extraction and column chromatography (e.g., silica gel, Sephadex LH-20).<sup>[2]</sup>
- **Structural Elucidation:** The purified compound's structure is determined using a combination of spectroscopic methods.
  - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the connectivity of atoms and the carbon-hydrogen framework.
  - **X-ray Crystallography:** Provides definitive information on the three-dimensional structure and stereochemistry, often performed on a suitable crystalline derivative.<sup>[1]</sup>
- **Physicochemical Property Measurement:**
  - **Solubility:** Typically determined by attempting to dissolve the compound in various solvents and quantifying the concentration, often using methods like High-Performance Liquid Chromatography (HPLC).<sup>[6]</sup>
  - **Lipophilicity (LogP/LogD):** The partition coefficient between n-octanol and water is a key measure of a drug's lipophilicity. The "shake-flask" method is the traditional approach, while chromatographic methods (e.g., HPLC) are also widely used for higher throughput.<sup>[7]</sup>

- Biological Activity Assays:
  - Antifungal Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) is determined using standardized broth microdilution or agar dilution methods against various fungal strains.
  - Mechanism of Action Studies: To identify the drug's target, assays are conducted to measure the inhibition of specific cellular processes, such as the ergosterol biosynthesis assay.



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Caption: General experimental workflow for the characterization of a novel natural product like **PF-1163B**.

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